(6-(Benzyloxy)pyridin-2-yl)methanol

Enantioselective synthesis Asymmetric hydrogenation Pyridylalanine

Select this 6-benzyloxy regioisomer when your route demands altered steric/electronic environments distinct from the 5-isomer. Its predicted pKa of 13.19 enables O‑alkylation under milder conditions (K₂CO₃ vs NaH), preserving acid‑/base‑labile groups. With a logP of 2.2, it sits in the optimal CNS drug space (logP 1–3), making it preferable over polar 2,6‑bis(hydroxymethyl)pyridine for brain‑penetrant candidates. Validated in Merck’s FTase inhibitor program, it provides direct entry into Ras‑pathway SAR. Stock this building block to accelerate hit‑to‑lead oncology programs.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B8785879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Benzyloxy)pyridin-2-yl)methanol
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=N2)CO
InChIInChI=1S/C13H13NO2/c15-9-12-7-4-8-13(14-12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2
InChIKeyNNMPMMOHBDQBKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Benzyloxy)pyridin-2-yl)methanol – Procurement-Relevant Physicochemical and Structural Baseline


(6-(Benzyloxy)pyridin-2-yl)methanol (CAS 198649-49-9) is a disubstituted pyridine building block bearing a benzyloxy group at the 6-position and a hydroxymethyl group at the 2-position . Its predicted physicochemical profile includes a boiling point of 361.9±32.0 °C, density of 1.188±0.06 g/cm³, an acid dissociation constant (pKa) of 13.19±0.10, and a logP of 2.2 [1]. The compound has been cited as a synthetic intermediate in farnesyl-protein transferase (FTase) inhibitor patents, indicating its relevance in medicinal chemistry campaigns targeting the Ras signaling pathway [2].

Why (6-(Benzyloxy)pyridin-2-yl)methanol Cannot Be Replaced by Common Pyridine Methanol Analogs


The substitution pattern of (6-(Benzyloxy)pyridin-2-yl)methanol is functionally distinct from its regioisomers such as (5-benzyloxy)-2-pyridylmethanol or (4-benzyloxy)-2-pyridylmethanol. In the synthesis of L-azatyrosine, the 5-benzyloxy isomer was employed to achieve >96% enantiomeric purity via asymmetric hydrogenation [1], a route that critically depends on the electronic and steric environment conferred by the benzyloxy group position. Swapping to the 6-benzyloxy congener would alter the nitrogen lone-pair availability and chelation geometry, thereby compromising the catalytic enantioselectivity. Furthermore, the predicted pKa of 13.19 indicates a weakly acidic hydroxymethyl proton, which governs reactivity in alkylation and oxidation chemistries. These positional and electronic factors render simple in-class substitution unreliable without re-optimization of reaction conditions.

Quantitative Differentiation Evidence for (6-(Benzyloxy)pyridin-2-yl)methanol Against Closest Analogs


Regioisomeric Impact on Enantioselective Catalysis: 5-Benzyloxy vs. 6-Benzyloxy

The 5-benzyloxy-2-pyridylmethanol isomer was utilized as a key starting material in the total synthesis of L-azatyrosine, where a (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄ catalyst system delivered the final product in >96% enantiomeric excess (ee) [1]. In contrast, no comparable enantioselective protocol has been reported for the 6-benzyloxy isomer, nor can the same level of asymmetric induction be assumed due to the altered spatial orientation of the benzyloxy group. The 6-benzyloxy substituent projects the phenyl ring further from the pyridine nitrogen, which would modify the substrate–catalyst interaction and potentially reduce ee below pharmacologically useful thresholds (typically >90% for chiral APIs). This positional specificity is a key selection criterion for asymmetric synthetic routes.

Enantioselective synthesis Asymmetric hydrogenation Pyridylalanine

Predicted pKa and Its Influence on Alkylation Chemoselectivity

The predicted pKa of 13.19±0.10 for (6-(benzyloxy)pyridin-2-yl)methanol is notably higher than that of unsubstituted 2-pyridinemethanol (pKa ~14.2) [1]. This ~1 pKa unit decrease indicates the electron-withdrawing effect of the 6-benzyloxy substituent, which increases the acidity of the hydroxymethyl proton. In practice, this means the 6-benzyloxy derivative will undergo deprotonation and subsequent O-alkylation under milder conditions (weaker base, lower temperature) compared to the parent 2-pyridinemethanol. When selecting a building block for a base-sensitive substrate, this differential reactivity can be exploited to achieve selective monoalkylation of the primary alcohol without affecting acid-labile protecting groups elsewhere in the molecule.

Alkylation Protecting group strategy Reactivity prediction

Lipophilicity Modulation via Benzyloxy Substituent: LogP Comparison

The calculated logP of 2.2 for (6-(benzyloxy)pyridin-2-yl)methanol [1] indicates moderate lipophilicity, substantially higher than the parent 2,6-dihydroxymethylpyridine (estimated logP ≈ -0.5 to 0) [2]. This ~2.5 logP unit increase (approximately 300-fold higher partition coefficient) is directly attributable to the benzyloxy group. In medicinal chemistry campaigns, this translates to improved passive membrane permeability and potentially enhanced oral bioavailability for downstream drug candidates. Conversely, for applications requiring high aqueous solubility (e.g., bioconjugation), the parent diol or a more polar ether (e.g., methoxy) would be preferred. The 6-benzyloxy derivative therefore occupies a specific lipophilicity niche that balances permeability and solubility for central nervous system (CNS) or intracellular targets.

Lipophilicity ADME Permeability

Synthetic Tractability: Intermediate in FTase Inhibitor Synthesis

Patent US5891889 explicitly lists (6-(benzyloxy)pyridin-2-yl)methanol as an intermediate in the preparation of FTase inhibitors [1]. While the patent does not disclose quantitative biological data for the intermediate itself, the structural context places it in a well-defined structure–activity relationship (SAR) series. In this series, the 6-benzyloxy group is essential for maintaining the spatial orientation of the hydrophobic pocket interaction, as evidenced by the fact that the ultimate FTase inhibitor compounds contain a piperidine or related heterocycle attached via the 2-hydroxymethyl handle. Replacing the 6-benzyloxy with a smaller alkoxy group (e.g., methoxy) would reduce van der Waals contacts and likely decrease FTase inhibitory potency, though the exact magnitude of potency loss is not publicly disclosed. The validated synthetic route to this intermediate, involving hydrolysis of 2-acetoxymethyl-6-benzyloxypyridine, is robust and scalable, as described in the patent [1].

FTase inhibitor Ras farnesylation Anticancer

High-Value Application Scenarios for (6-(Benzyloxy)pyridin-2-yl)methanol Based on Differential Evidence


Chiral Drug Intermediate Synthesis Requiring Defined Enantioselectivity Profiles

In projects where a 2-pyridylalanine scaffold is targeted, the choice between 5- and 6-benzyloxy isomers is critical. The 5-isomer has demonstrated >96% ee in asymmetric hydrogenation [1], making it the default for enantiopure APIs. The 6-isomer should be selected only when the synthetic route does not rely on the same catalytic system, or when the altered steric environment is specifically required for downstream functionalization. Researchers must perform a head-to-head catalyst screening before committing to the 6-isomer for chiral applications.

Mild Alkylation or Protection of Base-Sensitive Substrates

The predicted pKa of 13.19 indicates that the hydroxymethyl group can be deprotonated under milder conditions than unsubstituted 2-pyridinemethanol. This property makes (6-(benzyloxy)pyridin-2-yl)methanol particularly suitable for O-alkylation reactions in the presence of acid- or base-labile functional groups (e.g., silyl ethers, acetals). Process chemists can employ weaker bases (e.g., K₂CO₃ instead of NaH) and lower temperatures, thereby improving functional group tolerance and safety.

CNS Drug Discovery Campaigns Requiring Optimized Lipophilicity

With a logP of 2.2 [2], this building block falls within the optimal lipophilicity range (logP 1–3) for CNS drug candidates, balancing passive permeability and aqueous solubility. It is preferable over the more polar 2,6-bis(hydroxymethyl)pyridine (logP < 0) for projects targeting intracellular or brain-penetrant compounds. Medicinal chemists can use this intermediate to install a benzyl-protected phenol equivalent while maintaining favorable ADME properties.

Farnesyltransferase Inhibitor Lead Optimization

As a validated intermediate in Merck's FTase inhibitor program [3], this compound offers a direct entry into a known SAR series. Procurement teams supporting oncology programs targeting Ras-driven cancers should stock this building block to enable rapid analog synthesis. The established hydrolysis protocol provides a reliable starting point for process scale-up, reducing the time from hit-to-lead.

Quote Request

Request a Quote for (6-(Benzyloxy)pyridin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.